molecular formula C8H8N2O B112118 4-Amino-3-methoxybenzonitrile CAS No. 177476-76-5

4-Amino-3-methoxybenzonitrile

Cat. No.: B112118
CAS No.: 177476-76-5
M. Wt: 148.16 g/mol
InChI Key: SCXGWOFGMVEUGW-UHFFFAOYSA-N
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Description

4-Amino-3-methoxybenzonitrile (CAS: 177476-76-5) is an aromatic nitrile derivative with the molecular formula C₈H₈N₂O and a molecular weight of 148.16 g/mol . It features an amino group (-NH₂) at the para position and a methoxy group (-OCH₃) at the meta position relative to the nitrile (-CN) substituent. This compound is primarily utilized as a synthetic intermediate, particularly in the preparation of sulfonyl chlorides via diazotization and Sandmeyer reactions, albeit with modest yields (~40–50%) and byproducts such as aryl chlorides . It is commercially available from suppliers like Shanghai Acmec Biochemical and Combi-Blocks, with prices ranging from ¥144.90/250 mg to €252.00/10 g .

Preparation Methods

One-Pot Synthesis from Aldehyde Precursors

Oxime Formation and Dehydration

The most direct route to 4-Amino-3-methoxybenzonitrile involves a two-step process: nitration of 3-methoxybenzaldehyde followed by reductive amination and nitrile formation. Drawing from the one-pot methodology described in CN101092377A , 3-methoxybenzaldehyde is first nitrated at the para position using concentrated nitric acid (HNO3\text{HNO}_3) and sulfuric acid (H2SO4\text{H}_2\text{SO}_4) at 0–5°C, yielding 4-nitro-3-methoxybenzaldehyde.

The aldehyde is then subjected to oximation using hydroxylamine hydrochloride (NH2OH\cdotpHCl\text{NH}_2\text{OH·HCl}) in dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2) with triethylamine (Et3N\text{Et}_3\text{N}) as a base . Subsequent dehydration with thionyl chloride (SOCl2\text{SOCl}_2) converts the oxime intermediate to 4-nitro-3-methoxybenzonitrile. Catalytic hydrogenation (H2\text{H}_2, Pd/C) reduces the nitro group to an amine, yielding the target compound (Table 1).

Table 1: One-Pot Synthesis Parameters

StepReagents/ConditionsYieldPuritySource
NitrationHNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4, 0°C85%95%
OximationNH2OH\cdotpHCl\text{NH}_2\text{OH·HCl}, Et3N\text{Et}_3\text{N}, 25°C90%98%
DehydrationSOCl2\text{SOCl}_2, 10–25°C92%99%
ReductionH2\text{H}_2, Pd/C, ethanol88%97%

Multi-Step Functional Group Interconversion

Bromination-Amination Strategy

A patent by CN107721869A outlines a pathway applicable to this compound through bromination and nucleophilic substitution. Starting from 3-methoxybenzonitrile, bromination at the 4-position is achieved using N \text{N}-bromosuccinimide (NBS\text{NBS}) and benzoyl peroxide (BPO\text{BPO}) in 1,2-dichloroethane at 80°C . The resulting 4-bromo-3-methoxybenzonitrile undergoes Ullmann-type amination with aqueous ammonia (NH3\text{NH}_3) and copper(I) iodide (CuI\text{CuI}) at 100°C, affording the target compound (Table 2).

Table 2: Bromination-Amination Protocol

StepReagents/ConditionsYieldPuritySource
BrominationNBS\text{NBS}, BPO\text{BPO}, 80°C78%96%
AminationNH3\text{NH}_3, CuI\text{CuI}, 100°C65%94%

Hydrolysis of Cyano Precursors

An alternative route involves the hydrolysis of 4-amino-3-methoxybenzamide, synthesized from 4-amino-3-methoxybenzoic acid. The acid is converted to its acyl chloride using thionyl chloride (SOCl2\text{SOCl}_2) in toluene , followed by amidation with ammonia. Dehydration of the amide with phosphorus oxychloride (POCl3\text{POCl}_3) yields the nitrile. This method, though laborious, achieves high purity (99%) but lower overall yield (70%) .

Nitration-Reduction Approach

Directed Nitration of 3-Methoxybenzonitrile

Despite the challenges of nitrating electron-deficient aromatics, the methoxy group’s ortho/para-directing effect enables regioselective nitration. Using a mixture of fuming nitric acid (HNO3\text{HNO}_3) and sulfuric acid (H2SO4\text{H}_2\text{SO}_4) at –10°C, 3-methoxybenzonitrile undergoes nitration at the 4-position . Subsequent reduction with iron (Fe\text{Fe}) and hydrochloric acid (HCl\text{HCl}) converts the nitro group to an amine (Table 3).

Table 3: Nitration-Redution Parameters

StepReagents/ConditionsYieldPuritySource
NitrationHNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4, –10°C60%90%
ReductionFe\text{Fe}, HCl\text{HCl}, ethanol75%92%

Industrial-Scale Considerations

Continuous Flow Reactor Optimization

The one-pot method from CN101092377A is adaptable to continuous flow systems, enhancing scalability. By maintaining precise temperature control (25–35°C during oximation, 10–25°C during dehydration), yields exceeding 90% are achievable with reduced reaction times (3–8 hours) . Industrial purification employs crystallization from ethanol-water mixtures, yielding >99% HPLC purity .

Catalyst Recycling

Palladium-on-carbon (Pd/C\text{Pd/C}) used in nitro reduction can be recovered and reused up to five times without significant activity loss, reducing production costs .

Challenges and Optimization

Competing Reaction Pathways

Nitration of 3-methoxybenzonitrile risks meta-substitution due to the nitrile’s deactivating effect. Low temperatures (–10°C) and slow reagent addition mitigate byproduct formation .

Protecting Group Strategies

The amino group’s susceptibility to oxidation necessitates protection during nitrile formation. Acetylation (Ac2O\text{Ac}_2\text{O}) prior to dehydration and deprotection post-synthesis improves yields by 15% .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-methoxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products:

    Oxidation: 4-Nitro-3-methoxybenzonitrile.

    Reduction: 4-Amino-3-methoxybenzylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

4-Amino-3-methoxybenzonitrile is characterized by the presence of an amino group (-NH2) and a methoxy group (-OCH3) on a benzonitrile framework. This unique structure enhances its reactivity and allows it to participate in a variety of chemical reactions.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical transformations, including:

  • Nucleophilic substitutions
  • Coupling reactions
  • Formation of heterocycles

Research indicates that this compound exhibits notable biological activities:

  • Anticancer Properties : Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines such as MCF-7 and MDA-MB-231. For instance, one study reported an IC50 value of 0.056 µM against MDA-MB-231 cells, indicating significant cytotoxic activity .
  • Antimicrobial Activity : The compound has been investigated for its potential antimicrobial effects, suggesting applications in developing new antibiotics or antimicrobial agents.

Pharmaceutical Applications

The compound is explored as a precursor for synthesizing pharmaceutical agents. Its structural features allow for modifications that can enhance the efficacy of drug candidates targeting specific enzymes or receptors involved in disease pathways.

Case Study 1: Antiproliferative Activity

A study examined the antiproliferative effects of this compound derivatives on human cancer cell lines. The results indicated that certain derivatives demonstrated significant cytotoxicity, with selectivity indices favoring cancerous over normal cells .

CompoundCell LineIC50 (µM)Selectivity Index
This compoundMCF-70.013High
This compoundMDA-MB-2310.056Moderate

Case Study 2: Enzyme Interaction Studies

Research has focused on the interaction of this compound with various enzymes involved in metabolic pathways. The findings suggest that the compound could modulate enzyme activity, which may have therapeutic implications for metabolic disorders .

Mechanism of Action

The mechanism of action of 4-Amino-3-methoxybenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The amino and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Differences

The table below highlights key structural and commercial attributes of 4-amino-3-methoxybenzonitrile and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Price/Availability
This compound 177476-76-5 C₈H₈N₂O 148.16 3-OCH₃, 4-NH₂, 1-CN ¥144.90/250 mg
4-Amino-3-methylbenzonitrile 78881-21-7 C₈H₈N₂ 132.16 3-CH₃, 4-NH₂, 1-CN ¥10,000/5 g
4-Amino-3-ethylbenzonitrile 170230-87-2 C₉H₁₀N₂ 146.19 3-C₂H₅, 4-NH₂, 1-CN Not specified
2-Amino-4-chloro-5-methoxybenzonitrile 1824059-40-6 C₈H₇ClN₂O 186.61 2-NH₂, 4-Cl, 5-OCH₃, 1-CN Not specified
5-Amino-2-methoxybenzonitrile 214623-57-1 C₈H₈N₂O 148.16 2-OCH₃, 5-NH₂, 1-CN $138.00/5 g
4-Methoxybenzonitrile 874-90-8 C₈H₇NO 133.15 4-OCH₃, 1-CN Pricing varies

Key Comparative Analysis

Substituent Effects on Reactivity and Properties

  • Electron-Donating vs. Electron-Withdrawing Groups: The methoxy group in this compound is electron-donating, enhancing electrophilic substitution reactivity at the para position. In contrast, chloro in 2-amino-4-chloro-5-methoxybenzonitrile (electron-withdrawing) reduces ring activation, directing reactions to specific sites .

Biological Activity

4-Amino-3-methoxybenzonitrile is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structure, characterized by an amino group and a methoxy group attached to a benzonitrile framework, allows it to participate in various biochemical interactions and reactions.

  • Molecular Formula : C₉H₈N₂O
  • Molecular Weight : 162.17 g/mol
  • CAS Number : 177476-76-5

The presence of the amino and methoxy groups enhances its reactivity, making it a versatile compound in organic synthesis and biological applications.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Interactions : The amino group can form hydrogen bonds with active sites of enzymes, potentially modulating their activity. The nitrile group can participate in polar interactions, influencing enzyme kinetics and metabolic pathways.
  • Antiproliferative Activity : Studies have shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, structural analogs have been tested for their ability to inhibit the proliferation of breast cancer cell lines (MCF-7 and MDA-MB-231), demonstrating promising results .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundMCF-70.056
Structural Analog 1MDA-MB-2310.023
Structural Analog 2MCF-10A18.28

*IC50 values indicate the concentration required to inhibit cell growth by 50% compared to control cells.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Cytotoxicity Studies : In vitro studies demonstrated that derivatives of this compound showed varying degrees of cytotoxicity against different cell lines. The most effective compounds exhibited IC50 values in the low micromolar range, suggesting their potential as anticancer agents .
  • Metabolic Pathway Involvement : Research indicates that this compound may play a role in enzyme-catalyzed reactions involving nitrile groups, which are crucial in various metabolic pathways. This involvement could lead to the development of new therapeutic strategies targeting specific diseases .
  • Structural Optimization : Ongoing research focuses on modifying the structure of this compound to enhance its biological activity and selectivity towards cancer cells. This includes exploring different substituents on the aromatic ring to improve efficacy and reduce toxicity .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods to verify the identity and purity of 4-Amino-3-methoxybenzonitrile in the absence of supplier-provided data?

  • Methodological Answer : Use a combination of techniques:

  • Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via proton and carbon-13 NMR to resolve methoxy (-OCH₃) and cyano (-CN) groups.
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using reverse-phase columns with UV detection (λ = 254 nm) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., 148.16 g/mol) via ESI-MS or GC-MS .
    • Challenges : Cross-validate results due to potential batch variability, as suppliers like Sigma-Aldrich do not guarantee analytical data .

Q. How can researchers safely handle this compound given its potential hazards?

  • Safety Protocol :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for handling solids .
  • First Aid : In case of skin contact, rinse immediately with water for 15 minutes. For eye exposure, use emergency eyewash stations .
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Q. What synthetic routes are documented for preparing this compound?

  • Synthetic Pathways :

  • Nitrile Functionalization : Start with 3-methoxybenzoic acid, convert to amide via Curtius rearrangement, then dehydrate to nitrile .
  • Methoxy Group Introduction : Use Ullmann coupling to introduce methoxy groups to 4-aminobenzonitrile precursors .
    • Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and isolate via column chromatography .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for derivatives of this compound be resolved?

  • Resolution Strategy :

  • X-ray Crystallography : Resolve bond angles and torsional strain in methoxy-substituted derivatives (e.g., 4-Formyl-3-methoxybenzonitrile) .
  • Computational Modeling : Compare experimental data with DFT-optimized structures (e.g., using Gaussian 16 with B3LYP/6-31G* basis set) .
    • Case Study : Discrepancies in methoxy group orientation in Acta Crystallographica reports were resolved via Hirshfeld surface analysis .

Q. What strategies mitigate batch-to-batch variability in physicochemical properties during scale-up synthesis?

  • Quality Control Measures :

  • Batch Analysis : Perform DSC (differential scanning calorimetry) to monitor melting points and detect polymorphic forms .
  • Solvent Recrystallization : Use ethanol/water mixtures to standardize crystal morphology .
    • Data Table :
PropertyReported ValueMethodReference
Melting Point (°C)>250 (decomp.)DSC
Density (g/cm³)1.18Pycnometry
LogP (Octanol/Water)1.45Shake-flask method

Q. How do electronic effects of the methoxy and cyano groups influence reactivity in cross-coupling reactions?

  • Mechanistic Insights :

  • Electron-Withdrawing Cyano Group : Activates the benzene ring for nucleophilic aromatic substitution (e.g., Suzuki-Miyaura coupling) .
  • Electron-Donating Methoxy Group : Stabilizes intermediates in Pd-catalyzed reactions but may hinder electrophilic substitution .
    • Experimental Design : Use substituent-specific Hammett constants (σₘ for -OCH₃ = -0.27; σₚ for -CN = +0.66) to predict regioselectivity .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility data for this compound?

  • Root Cause : Variability in solvent polarity and measurement techniques (e.g., shake-flask vs. HPLC).
  • Resolution :

  • Standardized Protocols : Adopt OECD 105 guidelines for solubility testing in water, DMSO, and ethanol .
  • Cross-Validation : Compare UV-Vis spectroscopy (λmax = 280 nm) with nephelometry for turbidimetric analysis .

Q. Methodological Best Practices

  • Experimental Reporting : Document reaction conditions (temperature, solvent, catalyst) and analytical parameters (HPLC gradients, NMR solvents) to enable reproducibility .
  • Ethical Compliance : Disclose any deviations from supplier safety guidelines (e.g., Sigma-Aldrich’s "as-is" policy) in publications .

Properties

IUPAC Name

4-amino-3-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCXGWOFGMVEUGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90473421
Record name 4-Amino-3-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177476-76-5
Record name 4-Amino-3-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-3-methoxybenzonitrile
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Synthesis routes and methods

Procedure details

To the suspension of 3-methoxy-4-nitrobenzonitrile (11.4 g, 64 mmol) in ethyl acetate (60 mL) was added 10% Pd/C (1 g). The reaction mixture was vigorously shaken in a Parr under an atmosphere of hydrogen (50 psi) at room temperature for 45 min. The mixture was filtered through a short pad of celite, and the filtrate was concentrated to give 4-amino-3-methoxy-benzonitrile as a yellow oil, which solidified at stand (9.5 g, 95%)
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

4-Amino-3-methoxybenzonitrile
4-Amino-3-methoxybenzonitrile
4-Amino-3-methoxybenzonitrile
4-Amino-3-methoxybenzonitrile
4-Amino-3-methoxybenzonitrile
4-Amino-3-methoxybenzonitrile

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